molecular formula C12H14O B152291 2-Phenylcyclohexanone CAS No. 1444-65-1

2-Phenylcyclohexanone

Cat. No. B152291
CAS RN: 1444-65-1
M. Wt: 174.24 g/mol
InChI Key: DRLVMOAWNVOSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylcyclohexanone is a compound that is part of a broader class of organic molecules known as arylcyclohexylamines. These compounds have been studied for their potential effects on the central nervous system and have been synthesized through various methods for evaluation as depressants . The structure of 2-Phenylcyclohexanone derivatives has been a subject of interest due to their stereochemistry and reactivity in different chemical reactions .

Synthesis Analysis

The synthesis of compounds related to 2-Phenylcyclohexanone has been explored in several studies. For instance, 1-(1-Phenylcyclohexyl)piperidine, a related compound, was synthesized from 1-piperidinocyclohexanecarbonitrile using phenylmagnesium bromide . Other derivatives, such as 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, have been synthesized and characterized using various spectroscopic techniques . The synthesis process often involves multiple steps, including reactions like bromination, dehydrobromination, and alkylation, which can lead to different stereoisomers .

Molecular Structure Analysis

The molecular structure of 2-Phenylcyclohexanone derivatives has been confirmed through spectroscopic methods such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies using density functional theory (DFT) have also been employed to investigate the molecular structure, providing insights into the conformation and vibrational spectra of these compounds . The stereochemistry of some derivatives has been elucidated, revealing the influence of substituents on the cyclohexane ring conformation .

Chemical Reactions Analysis

2-Phenylcyclohexanone and its derivatives undergo various chemical reactions, which have been re-examined to understand their stereochemical outcomes and reaction mechanisms . For example, bromination of 2-Phenylcyclohexanone typically yields cis- and trans-bromoketones, which can be interconverted under acidic conditions . The reactivity of these compounds in different conditions can lead to a range of products, including enones and diols, which do not interconvert under the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylcyclohexanone derivatives have been analyzed through experimental and theoretical approaches. Spectroscopic analysis, including UV-Visible and mass spectral analysis, provides information on the electronic properties and composition of these molecules . Quantum chemical calculations have been used to determine properties such as electric dipole moment, atomic charges, polarizability, and hyperpolarizability . Additionally, thermodynamic properties have been calculated at different temperatures to understand the stability and reactivity of these compounds .

Scientific Research Applications

1. Production of 6-oxo-6-phenyl-hexanoic acid

  • Summary of Application: 2-Phenylcyclohexanone can be used to produce 6-oxo-6-phenyl-hexanoic acid . This is a chemical reaction that involves the conversion of one organic compound to another.
  • Results or Outcomes: The outcome of this application is the production of 6-oxo-6-phenyl-hexanoic acid from 2-Phenylcyclohexanone . The yield and efficiency of the reaction would depend on the specific experimental conditions used.

2. Dehydrogenative Synthesis of N-functionalized 2-aminophenols

  • Summary of Application: 2-Phenylcyclohexanone can be used in the dehydrogenative synthesis of N-functionalized 2-aminophenols . These compounds are versatile reagents that have been widely used for organic syntheses, such as starting materials to natural alkaloids, bioactive small molecules, agrochemicals, materials, and catalyst ligands .
  • Methods of Application: The developed reaction system enables incorporating amino and hydroxyl groups into aromatic rings in a one-shot fashion, which simplifies polyfunctionalized 2-aminophenol synthesis by circumventing issues associated with traditional arene modifications . The essential role of in situ generated water is disclosed, which protects aliphatic amine moieties from overoxidation via hydrogen bond–enabled interaction .
  • Results or Outcomes: The wide substrate scope and excellent functional group tolerance are exemplified by late-stage modification of complex natural products and pharmaceuticals that are unattainable by existing methods . This dehydrogenative protocol benefits from using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as oxidant that offers interesting chemo- and regio-selective oxidation processes .

Safety And Hazards

When handling 2-Phenylcyclohexanone, it is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment as required . It is also advised to not let the product enter drains .

properties

IUPAC Name

2-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVMOAWNVOSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314883
Record name 2-Phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Phenylcyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19676
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Phenylcyclohexanone

CAS RN

1444-65-1
Record name 2-Phenylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1444-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1444-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lastly, to examine the utility of the catalyst on a somewhat larger scale, the reaction of cyclohexenone with phenylboronic acid was performed on a 20 mmol scale and the product 2-phenyl cyclohexanone was isolated in identical yield (83%) to the small-scale reaction (Table 1, entry 5). Thus, the ligands described herein may have practical application in larger scale reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Rh2(S-DOSP)4-catalyzed decomposition of the cyclic vinyldiazoacetate 58 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of the 1,4-cyclohexadiene 59 in 73% yield and 97% ee. The absolute configuration of compound 59 was determined by DDQ oxidation and ozonolysis to afford the 2-phenylcyclohexanone in a 56% yield. Found [α]26D=−17 (c=1.66, PhH). Lit. value: [α]24D=−113.5 (c=0.60, PhH), S-isomer. (Berti et al., J. Chem. Soc., pp. 3371-3377 (1971), which is hereby incorporated by reference.) Similarly, decomposition of the dienyldiazoacetate 60 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of 61 (60% yield and 99% ee), in which both diene components have moved out of conjugation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylcyclohexanone
Reactant of Route 2
Reactant of Route 2
2-Phenylcyclohexanone
Reactant of Route 3
Reactant of Route 3
2-Phenylcyclohexanone
Reactant of Route 4
Reactant of Route 4
2-Phenylcyclohexanone
Reactant of Route 5
Reactant of Route 5
2-Phenylcyclohexanone
Reactant of Route 6
Reactant of Route 6
2-Phenylcyclohexanone

Citations

For This Compound
1,140
Citations
B Miller, HS Wong - Tetrahedron, 1972 - Elsevier
… 2-phenylcyclohexanone with sulfuryl chloride, earlier reported to give 2-chloro-2-phenylcyclohexanone… close to that of the methine proton in 2-phenylcyclohexanone (6 3.52). The small …
Number of citations: 29 www.sciencedirect.com
RG Hiskey - 1953 - krex.k-state.edu
… The first work to show a use of 2-phenylcyclohexanone (XVI), in synthesizing complex compounds, was that of Cook, Hewett, and Lawrence (11), who employed it as thestarting material …
Number of citations: 0 krex.k-state.edu
WE PARHAM, WN MOULTON… - The Journal of Organic …, 1956 - ACS Publications
The dehydration of l-hydroxy-2-phenylcyclohexanecarbonitrile (I), by reaction with thionyl chloride and pyridine, and by reaction with phosphorous oxychloride and pyridine, has been …
Number of citations: 17 pubs.acs.org
G Frison, L Zamengo, F Zancanaro… - Rapid …, 2016 - Wiley Online Library
Rationale Clinical and forensic toxicology laboratories are challenged every day by the analytical aspects of the new psychoactive substances phenomenon. In this study we describe …
E Díez-Barra, A de la Hoz, S Merino… - Tetrahedron letters, 1997 - Elsevier
… due to the many reports in this field,* we decided to investigate the Michael addition of 2-phenylcyclohexanone … Accordingly, the corresponding 2-(3’-oxobutyl)-2phenylcyclohexanone …
Number of citations: 34 www.sciencedirect.com
P TOMBOULIAN - The Journal of Organic Chemistry, 1961 - ACS Publications
… The starting material for this synthesis was 2-phenylcyclohexanone, conveniently prepared … Addition of phenyllithium or the phenyl Grignard reagent to 2-phenylcyclohexanone …
Number of citations: 24 pubs.acs.org
WE Bachmann, EJ Fornefeld - Journal of the American Chemical …, 1950 - ACS Publications
… Linstead, Whetstone and Levene4 condensed 2-phenylcyclohexanone with cyanoacetic ester at elevated temperatures and reduced the product to ethyl-2-…
Number of citations: 10 pubs.acs.org
CC Price, JV Karabinos - Journal of the American Chemical …, 1940 - ACS Publications
… Oxidation of this alcohol with chromic acid is an easy and economical method for the preparation of 2-phenylcyclohexanone. cis-2-Phenylcyelohexanol and the trans-isomer yield …
Number of citations: 44 pubs.acs.org
G Berti, F Bottari, B Macchia, F Macchia - Tetrahedron, 1966 - Elsevier
… IIIb would not be likely to give 2-phenylcyclohexanone. The higher reaction rate of III in … 2-phenylcyclohexanone with sulphuryl chloride and reported as 2-chloro-2-phenylcyclohexanone…
Number of citations: 18 www.sciencedirect.com
WC Wildman, RB Wildman - The Journal of Organic Chemistry, 1952 - ACS Publications
… The methodof Newman and Farbman (6)has been used to prepare derivatives of 2-phenylcyclohexanone with various substituents on the benzene ring (7), but the yields are less than …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.